molecular formula C7H11BrN2 B3274038 4-bromo-3,5-diethyl-1H-pyrazole CAS No. 60061-70-3

4-bromo-3,5-diethyl-1H-pyrazole

Cat. No.: B3274038
CAS No.: 60061-70-3
M. Wt: 203.08 g/mol
InChI Key: OTSLGRMIYOSZPY-UHFFFAOYSA-N
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Description

4-Bromo-3,5-diethyl-1H-pyrazole (CAS 60061-70-3) is a high-purity brominated pyrazole derivative offered with a guaranteed purity of ≥98% . This compound serves as a versatile and valuable synthetic intermediate in advanced organic chemistry and drug discovery research. Its molecular formula is C₇H₁₁BrN₂, with a molecular weight of 203.08 g/mol . The bromine substituent on the pyrazole ring makes it an excellent electrophile for cross-coupling reactions and nucleophilic substitutions, allowing researchers to functionalize the core pyrazole structure and create diverse chemical libraries . Pyrazole derivatives, especially those with halogen substituents, are of significant interest in medicinal chemistry because the introduction of halogens can enhance a compound's lipophilicity, facilitating its passage through biomembranes and potentially improving its pharmacokinetic profile . Furthermore, brominated pyrazoles are key precursors in the synthesis of more complex heterocyclic systems, such as 1,3-thiazoline derivatives, which are known to exhibit a range of pharmacological activities including antibacterial and anti-inflammatory properties . Researchers utilize this compound in molecular docking studies and the development of new bioactive molecules. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use. For safe handling, please refer to the corresponding Safety Data Sheet (SDS). The compound has the GHS07 pictogram and carries the signal word "Warning" with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-diethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSLGRMIYOSZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Precursor Synthesis for 4-Bromo-3,5-Diethyl-1H-Pyrazole

The foundational step in producing the target compound is the synthesis of the 3,5-diethyl-1H-pyrazole core. This is achieved through various cyclocondensation and cycloaddition reactions, with the Knorr pyrazole (B372694) synthesis being a prominent and historically significant method.

The formation of the pyrazole ring is a classic example of heterocyclic synthesis, where acyclic precursors are transformed into a stable aromatic system.

The most direct and widely employed method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883. mdpi.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govjk-sci.com For the synthesis of 3,5-diethyl-1H-pyrazole, the specific reactants are 3,5-heptanedione (B1630319) (also known as diethyl β-diketone) and hydrazine hydrate (B1144303). rsc.orggoogle.com

Table 1: Knorr Synthesis of 3,5-Diethyl-1H-Pyrazole

Reactant 1 Reactant 2 Catalyst/Solvent Product Key Features

While the Knorr synthesis is a mainstay, several alternative strategies exist for constructing the pyrazole ring, offering versatility in substrate scope and reaction conditions.

Cyclocondensation Reactions:

From α,β-Unsaturated Ketones: The reaction of α,β-unsaturated ketones with hydrazine derivatives can produce pyrazolines, which are then oxidized to form pyrazoles. mdpi.comnih.gov This method provides an alternative entry to the pyrazole system, particularly when the corresponding 1,3-diketone is not readily available.

From α,β-Alkynic Carbonyls: A one-pot reaction involving α,β-alkynic aldehydes and hydrazines, followed by treatment with an electrophile, can lead to the formation of substituted pyrazoles. mdpi.com

[3+2] Cycloaddition Reactions:

1,3-Dipolar Cycloadditions: This powerful class of reactions involves the addition of a 1,3-dipole to a dipolarophile. For pyrazole synthesis, nitrile imines, generated in situ from hydrazonyl halides, are commonly used as 1,3-dipoles. nih.govacs.org These react with alkynes to form the pyrazole ring. nih.gov Sydnones, another class of 1,3-dipoles, also react with alkynes to yield pyrazoles, though this can sometimes lead to mixtures of regioisomers. nih.govacs.org These methods are particularly valuable for accessing highly functionalized pyrazoles that may be difficult to obtain through classical condensation routes. acs.org

Strategic Introduction of Bromine at the C4 Position

With the 3,5-diethyl-1H-pyrazole core in hand, the next critical step is the selective introduction of a bromine atom at the C4 position. This is typically achieved through electrophilic aromatic substitution.

The bromination of the pyrazole ring is highly regioselective. The C4 position is the most electron-rich and sterically accessible site for electrophilic attack, especially when the C3 and C5 positions are occupied by alkyl groups. reddit.com

N-Bromosuccinimide (NBS): NBS is a mild and highly effective reagent for the regioselective bromination of pyrazoles. researchgate.netorganic-chemistry.orgwikipedia.org The reaction is often carried out in a solvent like carbon tetrachloride or water, and can proceed without the need for a catalyst. researchgate.netresearchgate.net The use of NBS provides excellent yields of the 4-bromopyrazole derivative, making it a preferred method in synthetic organic chemistry. researchgate.netnih.gov It serves as a convenient source of electrophilic bromine for substitution on electron-rich aromatic rings. wikipedia.org

N-Bromosaccharin: Similar to NBS, N-bromosaccharin is another source of electrophilic bromine that can be employed for such transformations. These reagents offer advantages in terms of safety and handling compared to using molecular bromine.

Table 2: Regioselective Bromination of 3,5-Diethyl-1H-Pyrazole

Substrate Reagent Solvent Product Key Features

The mechanism of electrophilic bromination of the pyrazole ring follows the general pathway for electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

Generation of the Electrophile: The brominating agent (e.g., NBS) provides the electrophile, Br⁺.

Nucleophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the bromine electrophile. This attack preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms and the electron-donating nature of the two ethyl groups at the C3 and C5 positions. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. libretexts.org

Resonance Stabilization: The positive charge on the intermediate is delocalized across the ring system, which contributes to its relative stability. libretexts.org

Deprotonation and Aromatization: In the final, fast step, a base (which can be the succinimide (B58015) anion from NBS or a solvent molecule) removes the proton from the C4 carbon. libretexts.orgmasterorganicchemistry.com This restores the aromaticity of the pyrazole ring and yields the final product, this compound.

The inherent electronic properties of the pyrazole ring system, enhanced by the activating diethyl substituents, make this electrophilic substitution both a facile and highly regiocontrolled process. researchgate.net

Direct Synthetic Routes to this compound

Direct synthesis of the target compound is most effectively achieved through the electrophilic bromination of 3,5-diethyl-1H-pyrazole. The electron-rich nature of the pyrazole ring facilitates substitution, with the C4 position being the most sterically accessible and electronically favored site for attack. Various brominating agents and reaction conditions have been reported for analogous pyrazole systems, which are directly applicable.

Common brominating agents such as N-bromosuccinimide (NBS) and bromine (Br₂) are effective. For instance, the bromination of a pyrazole core can be achieved using NBS in a solvent like dichloromethane (B109758), often at reduced temperatures (0–5 °C) to control selectivity and minimize side reactions. A catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) may also be employed.

An alternative approach involves the use of elemental bromine, which, due to its high reactivity, requires careful control of stoichiometry and temperature to prevent over-bromination.

The synthesis of 4-bromo-3,5-disubstituted pyrazoles can be streamlined into a one-pot procedure, enhancing efficiency by eliminating the need to isolate the intermediate pyrazole. An efficient one-pot, three-component synthesis involves the reaction of a 1,3-diketone (3,5-heptanedione), a hydrazine source, and a brominating agent in a single reaction vessel.

One reported methodology for analogous compounds involves the condensation of the diketone and an arylhydrazine, followed by the addition of N-bromosaccharin in the presence of a solid acid catalyst like silica (B1680970) gel-supported sulfuric acid, all under solvent-free conditions. researchgate.net This approach offers advantages in terms of reduced waste and simplified workup procedures. Another strategy is an electrocatalytic three-component reaction of a diketone, hydrazine, and a bromine source like diethyl bromomalonate, which proceeds through the initial formation of the pyrazole followed by in-situ bromination. sioc-journal.cn

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the bromination of pyrazoles. Both heterogeneous and homogeneous catalysts have been effectively employed.

Heterogeneous Catalysis: Solid-supported catalysts offer the advantage of easy separation and recyclability. For the one-pot synthesis of 4-bromopyrazoles, silica gel-supported sulfuric acid has proven effective. researchgate.net This catalyst facilitates both the initial pyrazole formation and the subsequent bromination step.

Homogeneous Catalysis: Lewis acids are commonly used as homogeneous catalysts in bromination reactions. For example, BF₃·Et₂O has been used to promote the aerobic bromination of various heteroarenes, including pyrazole derivatives, using lithium bromide as the bromine source. researchgate.net In other systems, palladium catalysts such as Pd(OAc)₂ or Pd(PPh₃)₄ are utilized in cross-coupling reactions to introduce substituents, and similar principles can be applied to catalyze bromination or subsequent functionalization at the bromine site. google.comvulcanchem.com

Optimization of Reaction Conditions and Yields

Achieving high yields and purity of this compound hinges on the careful optimization of several reaction parameters.

The choice of solvent can significantly influence the rate and outcome of the bromination reaction. Halogenated solvents like dichloromethane and chloroform (B151607) are commonly used for reactions with NBS, as they are relatively inert and facilitate good solubility of the reactants. vulcanchem.combuketov.edu.kz For reactions involving polar or ionic reagents, more polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be employed to enhance solubility and reaction rates. researchgate.net However, the use of protic solvents like acetic acid can also be effective, particularly in reactions with elemental bromine. buketov.edu.kz The optimal solvent choice will depend on the specific brominating agent and catalyst system used.

Temperature is a critical parameter for controlling the regioselectivity of the bromination. Exothermic bromination reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to minimize the formation of di-brominated or other byproducts. vulcanchem.com In some catalytic systems, elevated temperatures may be necessary to achieve a reasonable reaction rate. For instance, one-pot syntheses may be conducted at temperatures ranging from room temperature to 50-60 °C. researchgate.net Pressure is generally not a critical parameter for these types of liquid-phase reactions and they are typically carried out at atmospheric pressure.

The stoichiometry of the brominating agent is a key factor in preventing over-reaction. Typically, a slight excess (e.g., 1.1 to 1.5 equivalents) of the brominating agent like NBS is used to ensure complete conversion of the starting pyrazole. vulcanchem.comresearchgate.net

The loading of the catalyst must also be optimized. For homogeneous catalysts like BF₃·Et₂O, a stoichiometric amount might be required, whereas for highly efficient catalysts like those based on palladium, loading can be in the mol% range. researchgate.netvulcanchem.com In heterogeneously catalyzed reactions, the amount of catalyst is determined by finding a balance between reaction rate and cost-effectiveness.

The following tables, derived from studies on analogous pyrazole brominations, illustrate the impact of varying reaction conditions.

Table 1: Optimization of Brominating Agent Stoichiometry for a Pyrazole Derivative researchgate.net

EntryReagentEquivalentsConversion (%)Yield of Monobrominated Product (%)
1NBS1.1Partial-
2NBS1.510069
3NBS2.0100Lower (due to dibromination)

This table is a representative example based on analogous reactions and illustrates the general trend of how reagent stoichiometry can be optimized.

Table 2: Influence of Reaction Conditions on One-Pot Synthesis of 4-Bromo-3,5-dimethyl-N-arylpyrazoles researchgate.net

EntryAryl GroupTemperature (°C)Time (min)Yield (%)
1PhenylRoom Temp798
2p-ChlorophenylRoom Temp1096
3o-ChlorophenylRoom Temp895
4p-MethoxyphenylRoom Temp< 196

This table showcases the effect of substituent and reaction time on the yield of the one-pot synthesis of similar 4-bromopyrazoles.

Green Chemistry Principles in this compound Synthesis

The conventional synthesis of substituted pyrazoles often involves the use of hazardous solvents, harsh reagents, and energy-intensive processes. The adoption of green chemistry principles aims to mitigate these environmental and economic drawbacks. The synthesis of this compound can be approached through a two-step process: the initial formation of the 3,5-diethyl-1H-pyrazole ring, followed by regioselective bromination at the C4 position. Green strategies can be effectively implemented in both stages of this synthetic sequence.

Solvent-Free Reactions

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, or solid-state reactions, offer a compelling alternative, frequently leading to higher yields, shorter reaction times, and easier product purification.

The synthesis of the precursor, 3,5-diethyl-1H-pyrazole, can be achieved through the condensation of a 1,3-dicarbonyl compound, such as 3,5-heptanedione, with a hydrazine source. Research has demonstrated the feasibility of synthesizing 1,3,5-trisubstituted pyrazoles, including those with alkyl substituents, under solvent-free conditions. For instance, the solvent-free condensation of appropriate diketones and hydrazines has been reported to produce pyrazoles in high yields. researchgate.net This approach can be extrapolated to the synthesis of 3,5-diethyl-1H-pyrazole, where heating a mixture of 3,5-heptanedione and hydrazine hydrate could directly yield the desired pyrazole without the need for a solvent.

Table 1: Examples of Solvent-Free Pyrazole Synthesis

Diketone Precursor Hydrazine Source Product Yield (%) Reference
2,2',6,6'-Tetramethyl-3,5-heptanedione Hydrazine monohydrate 3,5-Di-tert-butyl-1H-pyrazole 89 researchgate.net
2,4-Pentanedione 2-Hydroxyethylhydrazine 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanol High researchgate.net

The bromination of 3,5-diethyl-1H-pyrazole to yield the final product can also be envisioned under solvent-free conditions, potentially using a solid brominating agent to minimize waste.

Use of Eco-Friendly Catalysts (e.g., Ammonium (B1175870) Chloride, Nano-ZnO)

The replacement of hazardous and corrosive acid or base catalysts with more environmentally friendly alternatives is a key aspect of green synthesis. Ammonium chloride and nano-zinc oxide (nano-ZnO) have emerged as promising eco-friendly catalysts for heterocyclic synthesis.

Ammonium Chloride:

Ammonium chloride, a readily available and inexpensive salt, can function as a mild acidic catalyst. While its application in pyrazole synthesis is not extensively documented, its use in the Paal-Knorr synthesis of pyrroles, a mechanistically related reaction, highlights its potential. utrgv.edu In this context, ammonium chloride, being a salt of a strong acid and a weak base, generates a mildly acidic environment in the reaction medium, sufficient to catalyze the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. utrgv.edu This approach avoids the use of strong, corrosive acids, making the process safer and more environmentally benign. The synthesis of 3,5-diethyl-1H-pyrazole could potentially be catalyzed by ammonium chloride in a one-pot reaction.

Nano-ZnO:

Nanocatalysts, owing to their high surface-area-to-volume ratio, often exhibit enhanced catalytic activity, leading to faster reactions and higher yields under milder conditions. Nano-zinc oxide (nano-ZnO) has been successfully employed as a recyclable and non-toxic catalyst for the synthesis of various pyrazole derivatives. nih.gov The mechanism of nano-ZnO catalysis often involves the activation of carbonyl groups by the catalyst surface, facilitating the nucleophilic attack by the hydrazine. These reactions can often be carried out in greener solvents like water or ethanol, or even under solvent-free conditions. The use of nano-ZnO could offer an efficient and sustainable route to 3,5-diethyl-1H-pyrazole.

Table 2: Research Findings on Eco-Friendly Catalysts in Pyrazole Synthesis

Catalyst Reaction Type Key Findings Reference
Ammonium Chloride Paal-Knorr Pyrrole Synthesis Feasible, economical, and eco-friendly procedure for N-1,C-2,C-5-substituted pyrroles. utrgv.edu utrgv.edu
Nano-ZnO Quinazoline-2,4(1H,3H)-dione Synthesis Supported on dendritic fibrous nanosilica, showed high efficiency and reusability. nih.gov nih.gov

Electrocatalytic Methods for Bromination

Electrosynthesis is an inherently green technology that uses electricity, a clean reagent, to drive chemical reactions. It often circumvents the need for conventional oxidizing or reducing agents, which can be hazardous and generate stoichiometric amounts of waste. The bromination of 3,5-diethyl-1H-pyrazole at the C4 position is an ideal candidate for an electrocatalytic approach.

Electrochemical methods for the halogenation of pyrazoles have been developed, demonstrating the in-situ generation of the halogenating species from a halide salt. researchgate.netsioc-journal.cnacs.org For the synthesis of this compound, an electrochemical cell containing 3,5-diethyl-1H-pyrazole and a source of bromide ions, such as sodium bromide (NaBr), could be employed. rsc.org Upon applying a current, the bromide ions are oxidized at the anode to generate bromine (Br2) or a related reactive bromine species, which then reacts with the pyrazole ring to afford the desired 4-bromo derivative. This method avoids the handling of hazardous elemental bromine and allows for precise control over the reaction.

An electrocatalytic three-component reaction for the synthesis of 4-bromopyrazoles has also been reported, where hydrazine, a 1,3-dicarbonyl compound, and a brominating agent are combined in an electrochemical cell. sioc-journal.cn This one-pot approach offers a highly efficient and atom-economical route to 4-bromopyrazoles.

Table 3: Electrocatalytic Synthesis of Halopyrazoles

Reaction Halogen Source Key Features Reference
Electrocatalytic multicomponent synthesis of 4-chloro/bromo/iodopyrazoles Sodium halides Chemical oxidant- and external electrolyte-free conditions. researchgate.net researchgate.net
Electrochemical bromination of pyrazoles Aqueous sodium bromide In-situ generation of bromine. rsc.org rsc.org
Electrocatalytic three-component synthesis of 4-bromopyrazoles Diethyl bromomalonate Efficient and eco-friendly method. sioc-journal.cn sioc-journal.cn

Chemical Reactivity and Derivative Synthesis

Reactivity at the Bromine Atom (C4 Position)

The carbon-bromine bond at the C4 position of the pyrazole (B372694) ring is a versatile site for chemical modification. The electron-rich nature of the pyrazole ring influences the reactivity of this bond, making it amenable to a range of palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C4 of pyrazoles is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. For brominated pyrazoles, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position. Generally, these reactions are carried out in the presence of a palladium catalyst, such as a palladium(II) salt with a phosphine (B1218219) ligand or a pre-formed palladium complex, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrazoles (Data presented is for analogous compounds and predictive for 4-bromo-3,5-diethyl-1H-pyrazole)

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O80-100
PdCl₂(PPh₃)₂-Na₂CO₃Toluene/EtOH/H₂O80-100
Pd(PPh₃)₄-Cs₂CO₃DMF100-120

The Heck reaction, involving the coupling of an aryl or vinyl halide with an alkene, and the Sonogashira reaction, which couples an aryl or vinyl halide with a terminal alkyne, are also prominent palladium-catalyzed transformations. These reactions would enable the introduction of alkenyl and alkynyl functionalities, respectively, at the C4 position of the pyrazole ring.

There is no specific literature detailing the Heck or Sonogashira reactions of this compound. However, the Sonogashira coupling of other 4-bromopyrazole derivatives has been reported, suggesting that this compound would be a viable substrate. For example, the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes has been optimized, providing a pathway to 4-alkynylpyrazoles. acs.org

The Negishi coupling (with organozinc reagents) and Stille coupling (with organotin reagents) are other powerful cross-coupling methods for C-C bond formation. Although no specific examples involving this compound are documented, the general utility of these reactions with other aryl and heteroaryl bromides suggests they would be applicable for the functionalization of the C4 position of the pyrazole core.

Direct nucleophilic substitution of the bromine atom on a pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, under specific conditions, such as the use of highly activated nucleophiles or in the presence of a copper catalyst (Ullmann condensation), these reactions can proceed.

While direct nucleophilic substitution on this compound has not been detailed, studies on other brominated pyrazoles indicate that reactions with nucleophiles like amines, thiols, and alkoxides can occur, often requiring elevated temperatures and the presence of a base. rsc.org

The bromine atom at the C4 position can be transformed into other functional groups through various reactions. For instance, lithium-halogen exchange followed by quenching with an electrophile can introduce a wide range of substituents. However, no specific studies detailing such transformations for this compound have been found.

Cross-Coupling Reactions

Reactivity at the Nitrogen Atoms (N1 and N2 Positions)

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) which is acidic and a pyridine-like nitrogen (N2) which is basic. nih.gov In its unsubstituted form, this compound exists as a mixture of tautomers. However, functionalization at the nitrogen atom leads to stable N-substituted derivatives.

N-Alkylation and N-Arylation Reactions

The N-H proton of the pyrazole ring can be readily substituted with alkyl or aryl groups. Because this compound is symmetrically substituted at the C3 and C5 positions, N-alkylation or N-arylation avoids the issue of regioisomerism that can complicate reactions with unsymmetrical pyrazoles, yielding a single N1-substituted product. nih.govacs.org

N-alkylation can be achieved under basic conditions using alkyl halides or via catalyst-free Michael addition reactions. acs.orgtsijournals.com These methods provide access to a diverse range of N-alkylated pyrazoles. acs.org Similarly, N-arylation can be performed, for instance, through condensation reactions with substituted hydrazines. A specific example is the synthesis of 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole. rsc.org

Table 1: Example of N-Arylation of 3,5-diethylpyrazole
Reactant 1Reactant 2ProductYieldReference
3,5-diethyl-1H-pyrazole4-bromophenylhydrazine1-(4-bromophenyl)-3,5-diethyl-1H-pyrazoleNot specified rsc.org

Note: The synthesis described in the reference is a one-pot reaction from the corresponding 1,3-diketone and hydrazine (B178648), which forms the desired N-aryl pyrazole.

Acylation and Other N-Functionalizations

The nitrogen atom of this compound can also undergo acylation to form N-acylpyrazoles. This reaction typically involves treating the pyrazole with an acyl chloride or anhydride. While specific examples for the title compound are not prevalent in the literature, the acylation of related pyrazoles is a well-established transformation. researchgate.net For instance, other pyrazoles have been successfully acylated with various acyl chlorides, indicating that this compound would likely react in a similar manner to yield the corresponding 1-acyl-4-bromo-3,5-diethyl-1H-pyrazole. researchgate.net

Other N-functionalizations can include the introduction of groups like sulfonyl or the formation of pyrazolide salts, which can then be used in further synthetic steps.

Impact of N-Substitution on Pyrazole Ring Reactivity

The introduction of a substituent at the N1 position has a significant electronic impact on the pyrazole ring, altering its reactivity. nih.gov The nature of the N-substituent modulates the aromaticity and electron density of the ring system. researchgate.net

Electron-donating groups (e.g., alkyl groups) increase the electron density of the pyrazole ring, potentially enhancing its reactivity toward electrophiles at the remaining C4 position (if it were not already substituted). However, since the C4 position is blocked by a bromine atom, this increased electron density makes the ring more susceptible to metalation or other reactions that can displace the bromine.

Electron-withdrawing groups (e.g., aryl, acyl groups) decrease the electron density of the pyrazole ring. researchgate.net This deactivation reduces the ring's nucleophilicity and can make it more susceptible to nucleophilic aromatic substitution, although such reactions are generally difficult on pyrazole rings. mdpi.com The bromine atom at the C4 position becomes a valuable handle for cross-coupling reactions (like Suzuki, Heck, or Sonogashira), and the electronic nature of the N-substituent can influence the efficiency of these catalytic processes. jmcs.org.mxrsc.org

Reactivity of Ethyl Substituents (C3 and C5 Positions)

The ethyl groups at the C3 and C5 positions are not merely passive substituents and offer further sites for chemical modification. The carbon atoms of the ethyl groups directly attached to the pyrazole ring are analogous to benzylic carbons, and thus exhibit enhanced reactivity. libretexts.orgopenstax.org

Oxidation and Reduction Reactions

The ethyl side chains can be oxidized under strong oxidizing conditions. Analogous to the oxidation of alkylbenzenes, treating this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would be expected to oxidize the ethyl groups to carboxylic acid functionalities. libretexts.orglibretexts.org This reaction would cleave the C-C bond of the ethyl group, converting both C3 and C5 substituents into carboxylic acid groups, to yield 4-bromo-1H-pyrazole-3,5-dicarboxylic acid, provided the N1 position is unsubstituted or protected. The reaction requires the presence of at least one hydrogen atom on the carbon attached to the ring. openstax.orglibretexts.org

Reduction of the ethyl substituents is not a common reaction, as they are already saturated alkyl chains.

Further Functionalization of Alkyl Chains

The "benzylic-like" reactivity of the ethyl groups allows for their functionalization through radical reactions. A key example is side-chain halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively brominate the carbon atom of the ethyl group that is adjacent to the pyrazole ring. libretexts.orgopenstax.org This would lead to the formation of 4-bromo-3,5-bis(1-bromoethyl)-1H-pyrazole. This halogenated intermediate is highly valuable as it can be subsequently used in nucleophilic substitution or elimination reactions to introduce a wide variety of other functional groups, thereby extending the synthetic utility of the parent molecule.


Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Pyrazole derivatives are known to participate in various MCRs.

For this compound, the presence of the N-H proton, the nucleophilic character of the pyrazole ring, and the reactive C-Br bond at the 4-position are key features that could be exploited in MCRs. The diethyl substituents at positions 3 and 5 provide steric bulk that can influence the regioselectivity of these reactions.

An electrocatalytic three-component synthesis of 4-bromopyrazoles has been reported, involving the reaction of a 1,3-dicarbonyl compound (acetylacetone), a hydrazine, and a bromine source (diethyl bromomalonate). While this method synthesizes the 4-bromopyrazole core, it does not utilize a pre-formed this compound as a starting material. However, it highlights the feasibility of one-pot syntheses for this class of compounds.

Based on the general reactivity of pyrazoles, one could envision MCRs where this compound acts as a nucleophile via its N-H for initial condensation, followed by subsequent reactions. For instance, a Mannich-type reaction involving an aldehyde and a secondary amine could potentially lead to N-functionalized derivatives.

Table 1: Plausible Multi-Component Reactions Involving this compound

Reaction TypePotential ReactantsPotential ProductNotes
Mannich-type ReactionFormaldehyde, Secondary Amine (e.g., Piperidine)1-(Piperidin-1-ylmethyl)-4-bromo-3,5-diethyl-1H-pyrazoleThe N-H of the pyrazole acts as the active proton source.
A-za Diels-Alder ReactionImine, DienophileFused pyrazolo-pyrimidine derivativesThe pyrazole could act as part of the diene or dienophile system depending on the reaction partners and conditions.
Hantzsch-type Pyridine (B92270) SynthesisAldehyde, β-ketoesterPoly-substituted pyridine derivativesThe N-H could participate in the formation of the dihydropyridine (B1217469) intermediate.

This table represents theoretical possibilities based on known pyrazole chemistry, as specific experimental data for this compound in these MCRs is not currently available.

Chemo-, Regio-, and Stereoselectivity in Reactions

The selectivity of chemical reactions involving this compound is governed by the electronic and steric properties of the substituents on the pyrazole ring.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary sites for reaction are the N-H proton and the C-Br bond.

N-Alkylation vs. C-Functionalization: In the presence of a base and an electrophile, N-alkylation is generally favored due to the acidity of the N-H proton. However, under conditions suitable for cross-coupling reactions (e.g., using a palladium catalyst), the C-Br bond can be selectively functionalized. The choice of reagents and reaction conditions is therefore critical in directing the reaction to the desired site. For instance, treatment with a strong base followed by an alkyl halide would likely lead to N-alkylation, whereas a palladium catalyst and a boronic acid would favor a Suzuki coupling at the C4 position.

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another.

N1 vs. N2 Alkylation: For unsymmetrical pyrazoles, N-alkylation can lead to two different regioisomers. However, for this compound, the molecule is symmetrical with respect to the N1 and N2 positions. Therefore, N-alkylation will lead to a single product, simplifying synthetic outcomes.

Reactions at the Pyrazole Ring: Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. Since this position is already occupied by a bromine atom, electrophilic attack is less likely unless it proceeds via a substitution mechanism. The bromine atom at the C4 position directs metal-halogen exchange or cross-coupling reactions specifically to this site.

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. For reactions involving this compound itself, the molecule is achiral, and thus reactions with achiral reagents will not produce stereoisomers. However, if the pyrazole is reacted with a chiral reagent or a substrate containing a stereocenter, diastereomers could be formed. The steric bulk of the ethyl groups at the C3 and C5 positions could play a role in directing the approach of reagents, potentially leading to some degree of diastereoselectivity in such cases.

For example, in a hypothetical reaction where a chiral aldehyde is used in a Mannich-type reaction, the approach of the aldehyde to the pyrazole nitrogen could be influenced by the orientation of the ethyl groups, potentially favoring the formation of one diastereomer over the other.

Table 2: Summary of Selectivity in Reactions of this compound

Selectivity TypeInfluencing FactorsPredicted Outcome
Chemoselectivity Reaction conditions (base, catalyst), nature of electrophileN-H functionalization under basic conditions; C-Br functionalization in cross-coupling reactions.
Regioselectivity Symmetry of the molecule, position of the bromine atomN-alkylation yields a single regioisomer. Cross-coupling reactions are directed to the C4 position.
Stereoselectivity Chirality of reactantsNo stereoselectivity with achiral reagents. Potential for diastereoselectivity with chiral reactants due to steric hindrance from ethyl groups.

This table provides a predictive analysis based on general principles of organic chemistry, as specific experimental studies on the stereoselectivity of this compound are not widely reported.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in 4-bromo-3,5-diethyl-1H-pyrazole can be determined.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the two ethyl groups and the N-H proton of the pyrazole (B372694) ring.

The ethyl groups at positions 3 and 5 are chemically equivalent due to the symmetry of the molecule. Each ethyl group consists of a methylene (B1212753) (-CH₂) and a methyl (-CH₃) group. The methylene protons would appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons would appear as a triplet, coupling with the methylene protons. The N-H proton of the pyrazole ring typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Expected ¹H NMR Spectral Data for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
-CH₂- (Ethyl) ~2.6-2.7 Quartet (q)
-CH₃ (Ethyl) ~1.2-1.3 Triplet (t)

Note: The chemical shifts are approximate and based on analogous structures.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, distinct signals are expected for the carbons of the pyrazole ring and the ethyl substituents.

The pyrazole ring has three carbon atoms. The C3 and C5 carbons, being equivalent, would produce a single signal. The C4 carbon, being bonded to the bromine atom, would have a distinct chemical shift. The carbons of the two equivalent ethyl groups would also give rise to two signals, one for the methylene carbons and one for the methyl carbons.

Referencing the data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, the pyrazole ring carbons (C3 and C5) appear at δ 151.8 and 147.7 ppm, while the carbon attached to the bromo-phenyl group (analogous to C4-Br) is not directly comparable. rsc.org The ethyl group carbons in this analogue appear at δ 21.6 and 20.4 ppm for the methylene carbons and δ 15.1 and 14.2 ppm for the methyl carbons. rsc.org

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
C3 & C5 (Pyrazole Ring) ~145-155
C4 (Pyrazole Ring) ~80-90
-CH₂- (Ethyl) ~20-25

Note: The chemical shifts are approximate and based on analogous structures and general trends for substituted pyrazoles.

To further confirm the structure and assignments from 1D NMR, advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can be employed. COSY (Correlation Spectroscopy) would show correlations between the coupled methylene and methyl protons of the ethyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals with their directly attached carbon signals, confirming the assignments made in the ¹H and ¹³C NMR spectra. HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons, helping to piece together the entire molecular structure.

Solid-state NMR (ssNMR) could also be a valuable tool, particularly for studying the effects of the bromine atom on the local electronic environment and for understanding intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like pyrazoles. In ESI-MS, this compound is expected to be detected as a protonated molecule, [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and a roughly 1:1 intensity ratio. The predicted m/z for the [M+H]⁺ adducts would be 203.01784 for the ⁷⁹Br isotope and 205.01579 for the ⁸¹Br isotope. uni.lu Fragmentation in ESI-MS/MS studies of similar pyrazole derivatives often involves the loss of substituents from the ring. mdpi.com

Table 3: Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br)
[M+H]⁺ 203.01784 205.01579
[M+Na]⁺ 224.99978 226.99773

Source: Predicted data from PubChem. uni.lu

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, this technique would first separate it from any impurities before it enters the mass spectrometer. The electron ionization (EI) used in GC-MS is a higher-energy technique compared to ESI, leading to more extensive fragmentation.

The mass spectrum would show the molecular ion peak (M⁺) with the characteristic isotopic pattern of bromine. Common fragmentation pathways for pyrazoles can include the loss of the bromine atom, cleavage of the ethyl side chains, and fragmentation of the pyrazole ring itself. The fragmentation pattern of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, for instance, shows a prominent molecular ion peak and a significant fragment corresponding to the loss of the bromine atom. mdpi.comresearchgate.net A similar loss would be expected for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the elucidation of molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The specific frequencies at which a molecule absorbs are characteristic of its functional groups. For this compound, one would expect to observe characteristic absorption bands corresponding to the N-H stretching of the pyrazole ring, C-H stretching and bending of the ethyl groups, C=C and C=N stretching within the pyrazole ring, and the C-Br stretching vibration. The position and intensity of the N-H stretching band would also provide insights into the extent of hydrogen bonding in the solid or liquid state.

However, a detailed search of scientific databases did not yield any specific IR spectra or tabulated vibrational frequencies for this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for identifying the symmetric vibrations of the pyrazole ring and the C-C and C-H bonds of the ethyl groups.

As with IR spectroscopy, there is no published Raman spectroscopic data available for this compound.

X-ray Diffraction Studies

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal system, space group, and the exact coordinates of each atom in the asymmetric unit. This would provide an unambiguous confirmation of its molecular structure.

No single-crystal X-ray diffraction studies for this compound have been reported in the Cambridge Crystallographic Data Centre (CCDC) or other crystallographic databases.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

A successful single-crystal X-ray diffraction experiment would yield precise measurements of all bond lengths (e.g., C-N, N-N, C-C, C-Br), bond angles (e.g., within the pyrazole ring and the ethyl substituents), and dihedral angles (describing the conformation of the ethyl groups relative to the pyrazole ring). This data is crucial for understanding the detailed geometry and electronic structure of the molecule.

Without experimental crystallographic data, a table of these parameters cannot be generated.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Packing)

In the absence of crystallographic studies, the intermolecular interactions and packing of this compound in the solid state remain uncharacterized.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular structures and energies. For a molecule such as 4-bromo-3,5-diethyl-1H-pyrazole, these methods can elucidate the influence of its substituent groups—a bromine atom and two ethyl groups—on the pyrazole (B372694) ring.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and optimizing the geometry of molecules. For pyrazole systems, the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) has been shown to provide reliable results that are in good agreement with experimental data. nih.govnih.govresearchgate.net

For this compound, a DFT-based geometry optimization would start with an initial guess of the molecular structure. The calculation would then iteratively adjust the positions of the atoms to find the lowest energy conformation, representing the most stable three-dimensional arrangement. This process would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on 4-halogenated pyrazoles have analyzed the C-X bond lengths in comparison to the sum of covalent radii. semanticscholar.org Similar analysis for this compound would be crucial in understanding the electronic effects of the bromine substituent.

The electronic structure calculations would reveal the distribution of electron density across the molecule, highlighting the electronegative character of the nitrogen and bromine atoms. This information is critical for understanding the molecule's reactivity and intermolecular interactions.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. For pyrazole derivatives, ab initio calculations can be particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant. A restricted Hartree-Fock approach has been used to investigate solvent effects on pyrazolone (B3327878) tautomers, showcasing the utility of these methods. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, with contributions from the bromine atom. The LUMO is also anticipated to be centered on the pyrazole ring. The presence of the electron-withdrawing bromine atom and the electron-donating ethyl groups will influence the energies of these orbitals. In related pyrazoline systems, the HOMO and LUMO energy levels have been shown to be perturbed by substituents. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for a Representative Substituted Pyrazole

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are hypothetical and are intended to be representative of what might be expected for a substituted pyrazole like this compound based on general principles of computational chemistry.

Conformational Analysis and Tautomerism Studies

The pyrazole ring itself is planar and aromatic. However, the presence of flexible ethyl groups at positions 3 and 5 introduces conformational flexibility. Conformational analysis of this compound would involve rotating the C-C single bonds of the ethyl groups to identify the most stable conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

A key structural feature of N-unsubstituted pyrazoles is tautomerism. nih.gov this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the pyrazole ring. These tautomers are the this compound and the 4-bromo-3,5-diethyl-2H-pyrazole.

Computational methods can be used to calculate the relative energies of these tautomers in the gas phase and in different solvents. nih.gov The Gibbs free energy difference between the tautomers allows for the prediction of the equilibrium constant and the relative abundance of each form. nih.gov For many substituted pyrazoles, one tautomer is significantly more stable than the other. researchgate.net The nature and position of the substituents play a crucial role in determining the tautomeric preference. nih.gov

Prediction of Spectroscopic Properties (e.g., IR, NMR Chemical Shifts)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, DFT calculations can be used to predict its vibrational (infrared) spectrum and its nuclear magnetic resonance (NMR) chemical shifts.

The calculated IR spectrum would show characteristic vibrational frequencies for the N-H stretch, C-H stretches of the ethyl groups, and C=C and C=N stretching modes of the pyrazole ring. Comparison of calculated and experimental IR spectra for 4-halogenated pyrazoles has been performed in other studies. semanticscholar.org

Similarly, NMR chemical shifts for the ¹H, ¹³C, and ¹⁵N nuclei can be calculated. These theoretical chemical shifts, when compared to experimental data, can help confirm the structure of the molecule and provide insights into its electronic environment. DFT calculations of nuclear shielding constants have been successfully used to interpret the NMR spectra of substituted pyrazolo[4,3-c]pyrazoles. uoa.gr

Table 2: Predicted ¹H NMR Chemical Shifts for a Representative Substituted Pyrazole

ProtonPredicted Chemical Shift (ppm)
N-H12.5
CH₂ (ethyl)2.8
CH₃ (ethyl)1.3

Note: The values in this table are hypothetical and are intended to be representative of what might be expected for a substituted pyrazole like this compound based on general principles of computational chemistry.

Reaction Mechanism Elucidation using Computational Methods

While no specific reaction mechanisms involving this compound have been computationally studied, these methods are frequently used to investigate the mechanisms of reactions involving pyrazole derivatives. For example, computational studies can be employed to model the transition states and reaction pathways of electrophilic substitution reactions on the pyrazole ring.

By calculating the activation energies for different possible reaction pathways, chemists can predict the most likely products and understand the factors that control the regioselectivity of a reaction. For this compound, computational studies could explore its reactivity towards various electrophiles and nucleophiles, providing valuable insights for synthetic chemists. The study of the keto-enol tautomerism mechanism in pyrazolone derivatives through the calculation of thermodynamic parameters like Gibbs free energy, enthalpy, and entropy differences is a prime example of this application. nih.gov

Transition State Analysis

A comprehensive search of the scientific literature reveals a notable absence of specific studies on the transition state analysis for reactions directly involving this compound. Transition state analysis is crucial for understanding reaction mechanisms and kinetics, as it allows for the characterization of the high-energy intermediates that govern the rate of a chemical transformation. For pyrazole derivatives, such analyses could elucidate the mechanisms of their synthesis, such as the cyclocondensation reactions used to form the pyrazole ring, or their subsequent functionalization. For instance, theoretical studies on related pyrazole systems have investigated proton transfer reactions and the influence of substituents on the activation energies of these processes. However, specific data on the transition states for reactions involving this compound are not available in the current body of literature.

Energy Profiles of Reactions

Similarly, detailed energy profiles for reactions in which this compound participates are not documented in the available scientific literature. Reaction energy profiles map the energy of a system as it proceeds from reactants to products, passing through transition states and intermediates. These profiles are fundamental to determining the thermodynamic and kinetic feasibility of a reaction. For a substituted pyrazole like this compound, understanding the energy profiles of, for example, its synthesis or its participation in coupling reactions, would be of significant academic and industrial interest. While general principles of pyrazole reactivity are understood, specific quantitative energy profiles for this compound have not been reported.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with a biological target, typically a protein or nucleic acid. Although no molecular docking studies have been specifically reported for this compound, research on structurally related bromo-pyrazole derivatives provides valuable insights into the potential molecular targets and nature of interactions for this class of compounds.

Studies on other pyrazole derivatives have shown their potential as inhibitors for various protein targets. nih.gov For instance, molecular docking analyses have been performed on various pyrazole derivatives with targets such as receptor tyrosine kinases and other protein kinases, which are often implicated in diseases like cancer. nih.govresearchgate.net These studies reveal that the pyrazole scaffold can fit into the binding pockets of these enzymes, forming key interactions that lead to their inhibition. nih.gov

In a study on a 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, molecular docking was used to investigate its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to obesity and neurodegenerative diseases. dergipark.org.tr This suggests that bromo-pyrazole derivatives have the potential to interact with the active sites of these enzymes. dergipark.org.tr

Another relevant study focused on the derivatives of 4-bromo-3,5-dimethylpyrazole. nih.gov Specifically, a thiazole (B1198619) derivative of this pyrazole was docked against the penicillin-binding protein 4 (PBP4) from E. coli and S. aureus. nih.gov The results indicated that the compound could form hydrogen bonds and carbon-hydrogen bonds within the active site of the protein, suggesting a potential mechanism for antibacterial activity. nih.gov The presence of the bromo-pyrazole moiety was a key feature of the studied molecule. nih.gov

Applications in Advanced Chemical Research

Role as a Versatile Synthetic Building Block

In synthetic organic chemistry, 4-bromo-3,5-diethyl-1H-pyrazole serves as a pivotal building block. The presence of the bromo substituent provides a reactive site, or "handle," that allows for the strategic introduction of a wide array of functional groups through various cross-coupling reactions, making it an ideal starting material for constructing more complex molecular architectures.

The bromine atom on the pyrazole (B372694) ring is particularly susceptible to substitution, making the compound an excellent precursor for a multitude of more complex organic molecules. Bromo(hetero)arenes are well-established as valuable starting materials for creating new carbon-carbon and carbon-heteroatom bonds. mdpi.com This transformation is frequently accomplished using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. mdpi.comresearchgate.net For instance, a palladium catalyst can be employed to couple this compound with various boronic acids (Suzuki reaction) or organostannanes (Stille reaction) to introduce new aryl, heteroaryl, or alkyl groups at the 4-position. This capability is fundamental for the systematic synthesis of libraries of compounds with tailored electronic and steric properties for screening in drug discovery and materials science.

Table 1: Examples of Transformations Using Bromo-Pyrazole Precursors

Precursor Type Reaction Type Reagent Example Resulting Structure
4-Bromo-pyrazole Suzuki Coupling Arylboronic Acid 4-Aryl-pyrazole
4-Bromo-pyrazole Sonogashira Coupling Terminal Alkyne 4-Alkynyl-pyrazole
4-Bromo-pyrazole Buchwald-Hartwig Amine 4-Amino-pyrazole

The pyrazole nucleus is a foundational scaffold for the construction of more elaborate multi-ring systems and fused heterocycles. chim.it These fused systems are of great interest due to their prevalence in biologically active molecules and functional materials. Starting with this compound, chemists can first functionalize the 4-position and then utilize the nitrogen atoms or adjacent diethyl groups to build additional rings. This approach allows for the synthesis of a variety of fused pyrazole systems, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and chromone-fused pyrazoles. chim.itnih.gov For example, a subsequent reaction sequence involving the pyrazole nitrogens can lead to the formation of a new heterocyclic ring fused to the original pyrazole core, a strategy widely employed in the synthesis of novel pharmaceutical agents. researchgate.net

Applications in Ligand Chemistry and Coordination Compounds

The pyrazole moiety is an excellent ligand for coordinating with metal ions due to the presence of a basic pyridine-type nitrogen atom and an acidic pyrrole-type N-H group. chim.it This dual functionality allows this compound and its derivatives to be used in the design of sophisticated coordination compounds.

Derivatives of this compound can be designed as ligands for transition metal complexes that exhibit catalytic activity. nih.gov By replacing the bromine atom with other coordinating functional groups, it is possible to create mono- or polydentate ligands that bind to metal centers. These metal complexes can serve as homogeneous or heterogeneous catalysts for a variety of organic transformations. Protic pyrazole ligands, in particular, have been instrumental in developing catalysts for reactions such as aerobic oxidation and the disproportionation of hydrazines. nih.gov The electronic properties of the pyrazole ring, modulated by the diethyl substituents, can influence the catalytic activity of the metallic center, allowing for the fine-tuning of the catalyst's performance.

The ability of the 1H-pyrazole ring to act as both a hydrogen bond donor (N-H) and acceptor (N:) makes it an ideal component for building supramolecular assemblies and metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, creating porous structures with high surface areas. Research has demonstrated that bromo-substituted pyrazoles can be directly incorporated as ligands into MOF structures; for example, 4-bromo-3-methyl-1H-pyrazole has been shown to coordinate to the metal centers in MOF-520. researchgate.net Pyrazolate-based MOFs have also been developed for applications such as the selective capture of formaldehyde. dtu.dk The diethyl groups in this compound can further influence the pore size and surface properties of the resulting MOF, potentially leading to materials with tailored gas sorption and separation capabilities.

Contributions to Medicinal Chemistry (Focus on Molecular Mechanism and Scaffold Design)

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation is due to its frequent appearance in the structures of approved drugs and its ability to serve as a versatile framework for designing molecules that can interact with a wide range of biological targets. nih.gov The pyrazole core is a key component in numerous protein kinase inhibitors used in targeted cancer therapies. mdpi.com

The utility of this compound in this context lies in its role as a foundational template for scaffold design. The pyrazole ring itself is often a bioisosteric replacement for other chemical groups, and its nitrogen atoms can act as crucial hydrogen bond donors and acceptors, enabling strong and specific interactions with the active sites of enzymes and receptors. nih.gov

The specific substitution pattern of this compound offers several advantages for rational drug design:

The Bromo Group (Position 4): Serves as a synthetic handle to introduce various substituents that can probe the binding pocket of a biological target, optimizing potency and selectivity.

The Diethyl Groups (Positions 3 and 5): Provide steric bulk that can be tailored to fit into specific hydrophobic pockets within a protein's active site. Modifying the size of these alkyl groups is a common strategy to improve binding affinity and pharmacokinetic properties.

The Pyrazole Core: Provides a rigid and stable framework that properly orients the substituents in three-dimensional space for optimal interaction with the target.

By systematically modifying each of these positions, medicinal chemists can develop new therapeutic agents with specific molecular mechanisms of action. The pyrazole scaffold is integral to the design of compounds targeting a variety of diseases, including cancer and inflammatory conditions. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-bromo-3-methyl-1H-pyrazole
Pyrazolo[1,5-a]pyrimidines

Design and Synthesis of Pyrazole-Based Scaffolds for Molecular Target Interaction

The pyrazole nucleus is a prominent feature in many biologically active compounds. The design and synthesis of pyrazole-based scaffolds are central to the discovery of new therapeutic agents. Bromo-substituted pyrazoles like this compound are particularly useful as they serve as versatile starting materials for further chemical modifications. mdpi.comresearchgate.net

Researchers utilize transition-metal-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, to functionalize the pyrazole ring at the 4-position, where the bromine atom is located. nih.gov This allows for the introduction of various aryl or other functional groups, leading to the creation of large libraries of derivative compounds. These libraries can then be screened for interaction with specific molecular targets like enzymes or receptors. For instance, the synthesis of 3-aryl-4-bromo-1H-pyrazole-5-carboxylate intermediates is a key step in creating analogues of biologically active natural products. nih.gov The bromoacetyl group on a pyrazole ring can also be used as a key building block to construct more complex heterocyclic systems, such as pyrazolylthiazoles, designed to target specific enzymes like EGFR/HER2 in cancer cells. nih.gov

The general synthetic strategy often involves a few key steps:

Formation of the Pyrazole Core: This is typically achieved by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net

Bromination: The formed pyrazole ring is then brominated, usually at the 4-position, using an electrophilic brominating agent like N-Bromosuccinimide (NBS). nih.gov

Functionalization: The bromo-pyrazole scaffold is then subjected to various reactions, primarily palladium-catalyzed cross-couplings, to introduce molecular diversity and tailor the compound for specific biological targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. By systematically modifying the structure of a molecule and observing the effect on its biological activity, researchers can identify the key chemical features responsible for its function. For pyrazole derivatives, SAR studies often focus on the substituents at the 1, 3, 4, and 5-positions of the ring.

The 4-position, where the bromine resides in this compound, is a critical point for modification. In studies on meprin α and β inhibitors, the functionalization of the 3,4,5-substituted pyrazole core was explored to understand its impact on inhibitory activity. nih.gov For example, introducing different aryl moieties via the bromo-intermediate allows for probing the binding pocket of an enzyme or receptor. The size, electronics, and lipophilicity of the substituents can dramatically influence binding affinity and selectivity. nih.govresearchgate.net

Table 1: SAR Insights from Pyrazole Derivatives in Enzyme Inhibition

Compound Modification Observed Effect on Activity Reference
Introduction of various substituents at the 3(5)-position of a 3,5-diphenylpyrazole core Minor alterations in the inhibition of matrix metalloproteases. nih.gov
Variation of aryl moieties at the 3,4,5-positions Significant impact on inhibitory activity against meprin α and β. nih.gov

These studies demonstrate that the bromo-pyrazole scaffold is an excellent platform for conducting detailed SAR investigations to develop potent and selective inhibitors for various molecular targets.

Investigation of Biological Pathways Affected by Pyrazole Derivatives

Beyond interacting with a single molecular target, pyrazole derivatives are investigated for their broader effects on biological pathways. These compounds have been found to modulate various signaling cascades implicated in diseases like cancer and inflammation.

For example, novel pyrazolone (B3327878) derivatives have been synthesized and investigated for their ability to inhibit the YAP/TEAD Hippo signaling pathway, which is often dysregulated in cancer. nih.gov Similarly, certain pyrazole analogues have been shown to inhibit Cyclin-Dependent Kinases (CDKs), a family of enzymes crucial for cell cycle regulation, thereby halting the proliferation of tumor cells. The mechanism of action for some pyrazole derivatives as antioxidants is linked to their ability to act as free radical scavengers and inhibitors of pro-oxidative enzymes like lipoxygenase. tandfonline.com

The ability to systematically modify the this compound core allows researchers to fine-tune the molecule's properties to enhance its effect on a specific pathway, providing tools to both study these pathways and develop potential new therapies.

Relevance in Agrochemical Research

The pyrazole heterocycle is a well-established and important component in the development of modern agrochemicals due to its broad spectrum of biological activities. nih.gov

Intermediates for Herbicide and Fungicide Development

This compound serves as a key intermediate in the synthesis of active ingredients for herbicides and fungicides. The pyrazole ring system is found in numerous commercial pesticides. nih.gov The synthesis of more complex pyrazole derivatives with herbicidal or fungicidal properties often starts from a functionalized core like a bromo-pyrazole. The bromine atom provides a convenient handle for synthetic elaboration, enabling the attachment of other chemical moieties that are required for potent activity against specific weeds or fungal pathogens. nih.gov

Applications in Materials Science

The utility of this compound extends beyond biological applications into the realm of materials science, where it can be used as a building block for novel functional materials.

Precursors for Functional Materials

The reactive nature of the bromo-pyrazole structure allows it to be incorporated into larger molecular architectures, including polymers and coatings. For instance, a related compound, 4-bromo-1H-pyrazole, has been used as a blocking agent in the synthesis of polyurethanes. researchgate.net In this process, the pyrazole reversibly reacts with an isocyanate group. At elevated temperatures, this bond breaks, regenerating the reactive isocyanate, which then reacts with a polyol to form the polyurethane polymer. This allows for control over the curing process of the polymer, which is essential for applications like hydrophilic coatings. researchgate.net The diethyl substituents on the this compound ring could potentially be used to fine-tune the physical properties, such as solubility and thermal stability, of the resulting polymers or other functional materials.

Optoelectronic Properties

Direct experimental data on the optoelectronic properties of this compound are not extensively available in the current scientific literature. However, by examining the fundamental characteristics of the pyrazole core and the influence of its substituents—a bromine atom at the 4-position and two ethyl groups at the 3- and 5-positions—a scientifically inferred profile of its potential optoelectronic behavior can be constructed. Pyrazole derivatives are recognized as a significant class of N-heterocyclic compounds and have been explored for various applications in materials science due to their inherent electronic properties. nih.govnih.gov

The pyrazole ring itself is an aromatic five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique electronic structure. nih.gov This core structure is known to be a component in molecules exhibiting luminescence, fluorescence, and even semiconducting properties. nih.gov The specific optoelectronic characteristics of any pyrazole derivative are highly dependent on the nature and position of the substituents on the pyrazole ring.

The presence of a bromine atom at the 4-position is expected to significantly influence the electronic properties of the molecule through both inductive and resonance effects. Halogen atoms are known to participate in halogen bonding, a weak intermolecular force that can influence the supramolecular structure in the solid state, which in turn can affect bulk optoelectronic properties. mdpi.com Furthermore, the "heavy atom effect" of bromine could potentially promote intersystem crossing from the singlet excited state to the triplet excited state, which might lead to phosphorescence. The substitution pattern, including the presence of a halogen, has been shown to be a key factor in the potential for pyrazole derivatives to be used in applications such as organic light-emitting diodes (OLEDs). nih.gov

The ethyl groups at the 3- and 5-positions are electron-donating groups through an inductive effect. These alkyl groups can influence the solubility of the compound in organic solvents, which is a crucial aspect for solution-based processing of organic electronic devices. Their presence can also sterically influence the molecular packing in the solid state, which has a direct impact on charge transport and luminescence efficiency in thin films.

While specific data for this compound is not available, the photophysical properties of other substituted pyrazoles can offer some insights. For instance, various pyrazole derivatives have been synthesized and shown to exhibit fluorescence with potential applications in bioimaging. nih.gov The emission and absorption wavelengths of these compounds are highly tunable by modifying the substituents on the pyrazole core. researchgate.net

To provide a comparative context, the following table summarizes the photophysical data for a selection of pyrazole derivatives found in the literature. It is important to note that these are different molecules, and their properties are not directly transferable to this compound but can serve as a general reference for the photophysical behavior of the pyrazole class of compounds.

CompoundExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Quantum Yield (Φ)Reference
Pyrazoline-BODIPY Hybrid Probe--- nih.gov
Pyrenyl-Substituted Pyrazoles--- mdpi.com
Trinuclear Au(I) Complexes with NH-pyrazoles-~7300.61-0.75 encyclopedia.pub

Based on the general properties of the pyrazole scaffold and the known effects of halogen and alkyl substituents, it can be postulated that this compound may possess interesting optoelectronic properties. Further experimental investigation is required to fully elucidate its absorption, emission, and charge-transport characteristics and to determine its potential for applications in advanced chemical research, such as in the development of novel organic semiconductors, emitters for OLEDs, or fluorescent probes.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The classical synthesis of pyrazoles, such as the Knorr synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.commdpi.com While effective, these methods can sometimes lack regioselectivity, especially with unsymmetrical dicarbonyls. nih.gov Future research will likely focus on developing more sophisticated and controlled synthetic routes to 4-bromo-3,5-diethyl-1H-pyrazole and its analogs.

One promising avenue is the use of multicomponent reactions (MCRs). MCRs offer an efficient and atom-economical approach to complex molecules in a single step. researchgate.netmdpi.com The development of a one-pot synthesis for this compound from simple, readily available starting materials would represent a significant advancement. researchgate.net Another area of exploration is the use of novel catalytic systems. For instance, nano-ZnO catalysts and palladium-nanoparticles have been shown to be effective in the synthesis of other pyrazole (B372694) derivatives, offering high efficiency and environmentally friendly conditions. mdpi.com

Furthermore, the synthesis of pyrazoles from non-traditional precursors, such as the reaction of thietanones with 1,2,4,5-tetrazines to form fully substituted pyrazol-4-ols, showcases the potential for discovering entirely new synthetic disconnections. figshare.comacs.org Investigating analogous unconventional cyclization reactions could lead to novel and more efficient pathways to the target molecule.

Advanced Functionalization Strategies for Complex Architectures

The bromine atom at the C4 position and the C-H bonds of the pyrazole ring in this compound are prime targets for advanced functionalization. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. rsc.orgnih.govrsc.org

Future research could focus on the regioselective C-H arylation, alkenylation, and alkynylation of the pyrazole core. rsc.org The presence of an electron-withdrawing group at the C4 position, such as the bromo group, can influence the reactivity and acidity of the C-H bonds, potentially enabling palladium-catalyzed C-H allylation and benzylation reactions. nih.govacs.org

Moreover, directing-group-assisted C-H functionalization can provide a high degree of control over the regioselectivity of these transformations. rsc.org The development of removable directing groups would allow for the synthesis of a wide array of complex pyrazole-containing architectures. The bromo substituent itself is a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira reactions, offering a gateway to further molecular complexity. nih.gov

Deeper Mechanistic Understanding of Its Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For pyrazole synthesis, detailed kinetic and mechanistic studies can elucidate the roles of catalysts, substituents, and reaction conditions. researchgate.net For example, mechanistic studies on the oxidation-induced N-N coupling of diazatitanacycles have provided valuable insights into an unconventional route to pyrazole formation. nih.govumn.edu

Future research should aim to unravel the detailed mechanistic pathways involved in both the synthesis and functionalization of this compound. This includes computational studies, such as Density Functional Theory (DFT) calculations, to model reaction intermediates and transition states. nih.gov Such studies can help to predict the regioselectivity of reactions and guide the development of more efficient and selective catalysts. A deeper understanding of the tautomeric behavior of the pyrazole ring and its influence on reactivity is also an important area for investigation. nih.gov

Development of Environmentally Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. rasayanjournal.co.inresearchgate.netnumberanalytics.com For the synthesis of this compound, future research will focus on creating more environmentally benign processes. This includes the use of greener solvents like water or ionic liquids, or even solvent-free conditions. researchgate.netnih.gov

Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful techniques to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. mdpi.comresearchgate.netrasayanjournal.co.in The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green chemistry that can be applied to pyrazole synthesis. researchgate.net The development of catalyst-free condensation reactions further underscores the move towards more sustainable chemical production. mdpi.com

An electrocatalytic three-component reaction for the synthesis of 4-bromopyrazoles has been reported, showcasing an eco-friendly approach that avoids the need for excess brominating agents. sioc-journal.cn Exploring similar electrochemical methods for the synthesis of this compound could be a fruitful area of research.

Synergistic Applications with Other Chemical Fields

The unique structural and electronic properties of pyrazoles make them valuable scaffolds for applications in various chemical fields. The bromine atom and the diethyl groups on this compound can be tailored to tune its properties for specific applications.

In materials science, pyrazole derivatives have shown promise as luminescent and fluorescent agents, with some exhibiting aggregation-induced emission (AIE). nih.govrsc.org Future research could explore the potential of this compound and its derivatives in the development of organic light-emitting diodes (OLEDs), semiconductors, and liquid crystals. nih.gov

In medicinal chemistry, pyrazoles are considered privileged scaffolds due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govglobalresearchonline.netnih.gov The functionalization of this compound could lead to the discovery of novel therapeutic agents. The ferrocenyl moiety, for instance, has been shown to enhance the biological activity of pyrazoles, particularly in inhibiting tumor cell growth. orientjchem.org

Big Data and AI-Driven Approaches in Pyrazole Research

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-3,5-diethyl-1H-pyrazole, and what reaction conditions optimize yield and purity?

Answer:
The synthesis of this compound typically involves cyclization or substitution reactions. A common method includes reacting 3,5-diethyl-1H-pyrazole with brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., FeCl₃) or iodine may accelerate bromination .
  • Temperature : Moderate heating (50–80°C) balances reactivity and side-product formation .
  • Purification : Column chromatography or recrystallization (using ethanol-water mixtures) ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing the structure and purity of this compound?

Answer:
Structural validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl groups at C3/C5 and bromine at C4) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 233.03) .
  • X-ray Diffraction (XRD) : Resolves bond lengths/angles, critical for crystallographic studies .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Br ratios .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies in bioactivity data (e.g., anti-inflammatory vs. anticancer effects) arise from structural modifications or assay conditions. Methodological solutions include:

  • Dose-response profiling : Establish IC₅₀ values across multiple cell lines to identify structure-activity relationships (SAR) .
  • Target validation : Use kinase inhibition assays or molecular docking to confirm binding specificity .
  • Reproducibility checks : Replicate studies under standardized conditions (e.g., pH, serum concentration) .
  • Meta-analysis : Compare data across peer-reviewed studies to identify trends or outliers .

Advanced: What strategies are effective in optimizing cross-coupling reactions involving the bromine substituent in this compound?

Answer:
The bromine site enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key optimizations:

  • Catalyst systems : Use Pd(PPh₃)₄ with ligands like XPhos for aryl couplings .
  • Solvent/base pairs : Dioxane with K₂CO₃ enhances stability of boronic acid intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yields >80% .
  • In-situ monitoring : LC-MS tracks reaction progress to minimize byproducts .

Experimental Design: How to design experiments to study the regioselectivity of nucleophilic substitution reactions at the bromine site?

Answer:
To probe regioselectivity:

  • Competitive substrates : Compare reactivity with analogs (e.g., 4-chloro-3,5-diethyl-1H-pyrazole) under identical conditions .
  • Kinetic isotope effects : Use deuterated solvents to assess transition-state influences .
  • Computational modeling : DFT calculations predict electronic effects (e.g., Fukui indices) at the bromine site .
  • Trapping experiments : Identify intermediates via quenching with nucleophiles (e.g., NaN₃) .

Data Analysis: How to interpret conflicting spectroscopic data when characterizing novel derivatives?

Answer:
Conflicts (e.g., unexpected NMR shifts) may stem from tautomerism or impurities. Mitigation strategies:

  • Multi-dimensional NMR : 2D COSY or HSQC clarifies spin-spin coupling patterns .
  • Variable-temperature NMR : Detects dynamic processes (e.g., ring inversion) .
  • Complementary techniques : Pair XRD with IR spectroscopy to validate functional groups .
  • Computational validation : Compare experimental spectra with simulated data (e.g., Gaussian 09) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Waste disposal : Neutralize residues with sodium bicarbonate before disposal .
  • Emergency procedures : Keep 1% Na₂S₂O₃ solution on hand for accidental skin contact .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • Molecular Dynamics (MD) : Simulate reaction trajectories to identify transition states .
  • Density Functional Theory (DFT) : Calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .
  • Solvent modeling : COSMO-RS predicts solvent effects on reaction rates .
  • Machine learning : Train models on existing pyrazole reaction datasets to forecast optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.